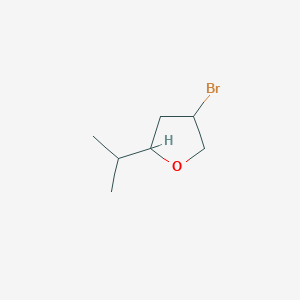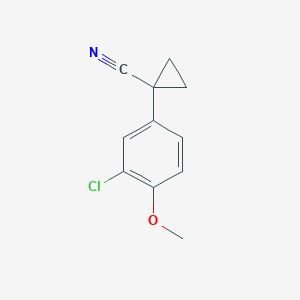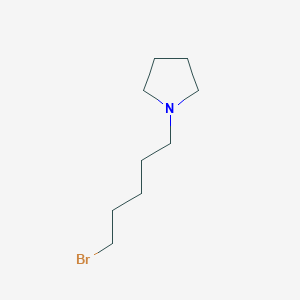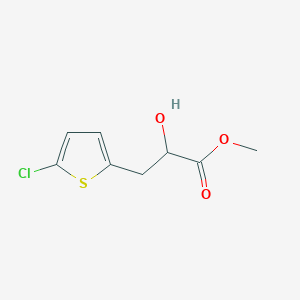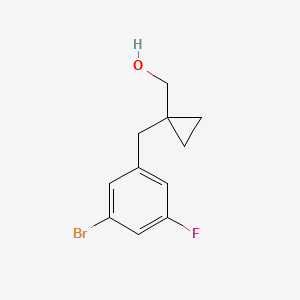
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Substitution with Bromine and Fluorine: Halogenation reactions can be used to introduce bromine and fluorine atoms onto the benzyl ring.
Attachment of the Methanol Moiety: This can be done through reduction reactions where a carbonyl group is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the benzyl group to a more saturated form.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol exerts its effects depends on its interactions with molecular targets. This may involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-Bromo-4-fluorobenzyl)cyclopropyl)methanol
- (1-(3-Chloro-5-fluorobenzyl)cyclopropyl)methanol
- (1-(3-Bromo-5-chlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12BrFO |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5,14H,1-2,6-7H2 |
InChI Key |
GAEKBIJFIKEWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC(=C2)Br)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)



![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)


